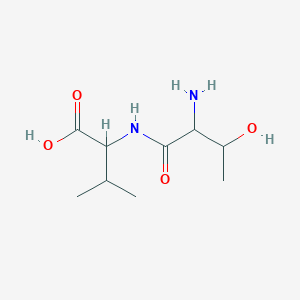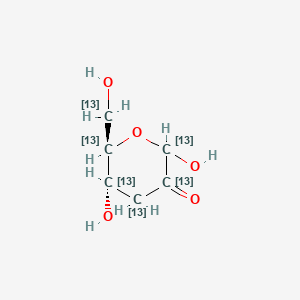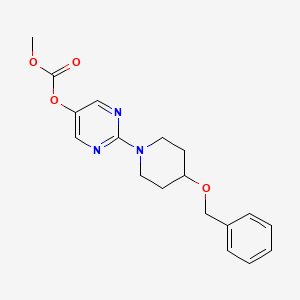
2-(4-(benzyloxy)piperidin-1-yl)pyrimidin-5-yl Methyl Carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(benzyloxy)piperidin-1-yl)pyrimidin-5-yl Methyl Carbonate is a chemical compound with the molecular formula C18H21N3O4 and a molecular weight of 343.38 g/mol. This compound is a useful chemical reagent and is often used as a building block in various chemical syntheses.
Métodos De Preparación
The synthesis of 2-(4-(benzyloxy)piperidin-1-yl)pyrimidin-5-yl Methyl Carbonate typically involves multiple steps. One common synthetic route includes the reaction of 4-(benzyloxy)piperidine with pyrimidine derivatives under specific conditions to form the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency.
Análisis De Reacciones Químicas
2-(4-(benzyloxy)piperidin-1-yl)pyrimidin-5-yl Methyl Carbonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the benzyloxy group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-(4-(benzyloxy)piperidin-1-yl)pyrimidin-5-yl Methyl Carbonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of biological pathways and interactions.
Medicine: This compound may be explored for its potential therapeutic properties.
Industry: It is used in the production of various chemical products and intermediates.
Mecanismo De Acción
The mechanism of action of 2-(4-(benzyloxy)piperidin-1-yl)pyrimidin-5-yl Methyl Carbonate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, influencing biological pathways and processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
2-(4-(benzyloxy)piperidin-1-yl)pyrimidin-5-yl Methyl Carbonate can be compared with other similar compounds such as:
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound is used as an acetylcholinesterase inhibitor for the treatment of Alzheimer’s disease.
This compound: This compound is unique due to its specific structure and the presence of the benzyloxy group, which may confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C18H21N3O4 |
|---|---|
Peso molecular |
343.4 g/mol |
Nombre IUPAC |
methyl [2-(4-phenylmethoxypiperidin-1-yl)pyrimidin-5-yl] carbonate |
InChI |
InChI=1S/C18H21N3O4/c1-23-18(22)25-16-11-19-17(20-12-16)21-9-7-15(8-10-21)24-13-14-5-3-2-4-6-14/h2-6,11-12,15H,7-10,13H2,1H3 |
Clave InChI |
GRVRCNKMPQAAIY-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)OC1=CN=C(N=C1)N2CCC(CC2)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl N-[2-amino-4-[(3-chlorophenyl)methoxy]phenyl]carbamate](/img/structure/B13848590.png)
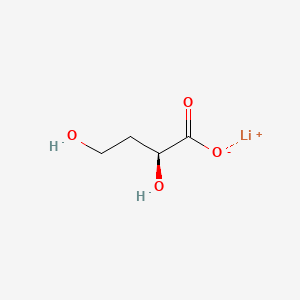
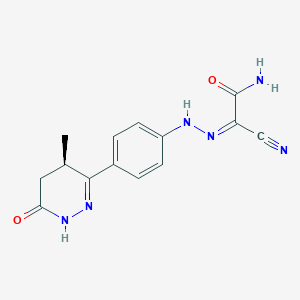
![N-[3-Amino-4-(methylamino)benzoyl]-N-2-pyridinyl-beta-alanine-d3 Methyl Ester](/img/structure/B13848604.png)
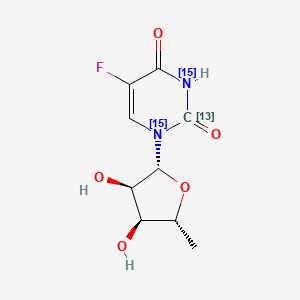
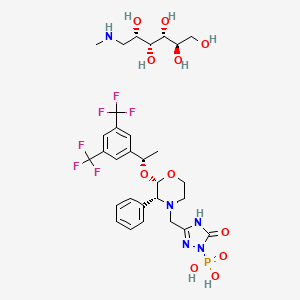
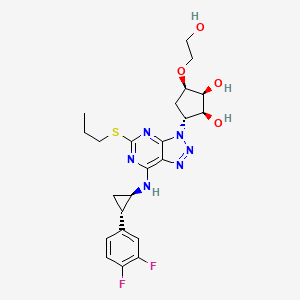
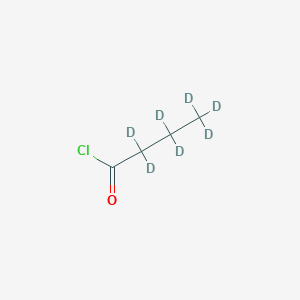
![(2S,3S,6S)-6-[4-[(Z)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13848628.png)
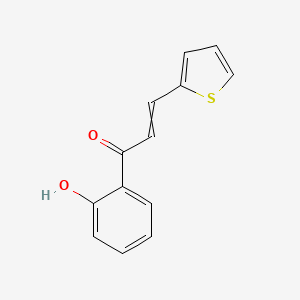
![[(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate](/img/structure/B13848636.png)
